molecular formula C9H7NO B045858 5-Phenyloxazole CAS No. 1006-68-4

5-Phenyloxazole

Cat. No.: B045858
CAS No.: 1006-68-4
M. Wt: 145.16 g/mol
InChI Key: YPYPBEGIASEWKA-UHFFFAOYSA-N
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Description

5-Phenyloxazole is a heterocyclic organic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Biochemical Analysis

Biochemical Properties

5-Phenyloxazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have antimycobacterial activity

Cellular Effects

It has been reported that certain derivatives of this compound have shown cytotoxicity against cancer cell lines

Molecular Mechanism

It has been suggested that certain derivatives of this compound may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase . This suggests that this compound may interact with biomolecules at the molecular level, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyloxazole can be synthesized through various methods, including:

    Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones.

    Van Leusen Oxazole Synthesis: This method utilizes tosylmethylisocyanides (TosMICs) as key reagents.

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes such as the van Leusen oxazole synthesis due to its high yield and broad substrate scope. The use of magnetic nanocatalysts has also been explored to enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

5-Phenyloxazole undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-Phenyloxazole can be compared with other oxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYPBEGIASEWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343362
Record name 5-Phenyloxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-68-4
Record name 5-Phenyloxazole
Source CAS Common Chemistry
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Record name 5-Phenyloxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyloxazole
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Synthesis routes and methods I

Procedure details

A mixture of benzaldehyde (3 g, 28.3 mmol), 1-(isocyanomethylsulfonyl)-4-methylbenzene (5.5 g, 28.3 mmol) and K2CO3 (5.9 g, 42.5 mmol) in 60 mL methanol was refluxed for 2 h and then concentrated. 250 mL EtOAc was added and the mixture was washed with water and brine, dried, and concentrated to give 5-phenyl oxazole (3.4 g). MS (ESI) m/z 145 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of tosylmethyl isocyanide (5.86 g, 30 mmol), benzaldehyde (3.18 g, 30 mmol) and K2CO3 (6.22 g, 45 mmol) in 60 ml MeOH was refluxed for 2 hr and concentrated. 250 ml EtOAc was added and the mixture was washed with H2O, brine, dried and concentrated. The residue was chromatographed on silica gel using 15:1 hexane/EtOAc to afford the title compound of this step (2.5 g, 57%) as a white solid.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
6.22 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    ANone: 5-Phenyloxazole has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.

      A: this compound exhibits characteristic absorption and emission spectra. For example, 2,2′-p-phenylenebis(this compound) (POPOP), a derivative, displays a maximum absorption wavelength of 445 nm and strong fluorescence at this wavelength in dioxane. []

        A: this compound derivatives like POPOP are used as secondary solutes in liquid scintillation counting due to their efficient energy transfer properties and high solubility in organic solvents. [] They enhance the detection of ionizing radiation by shifting the emission wavelength to a region more sensitive to photomultiplier tubes.

          A: Yes, researchers have successfully incorporated 2-(1-naphthyl)-5-phenyloxazole (αNPO) and other derivatives into polyvinyltoluene (PVT) resin matrices to create plastic scintillators. [, ] These materials show promising efficiency for detecting various types of ionizing radiation.

            A: The planar structure and conjugated π-electron system of this compound derivatives contribute to their fluorescence. These properties make them suitable for applications like organic light-emitting diodes (OLEDs), fluorescent probes, and laser dyes. [, ]

              A: Some this compound derivatives can exhibit thermal degradation at high temperatures. Researchers have identified molecules like POPOP, NPO, BTBP, and BPB as suitable high-temperature fluorescent thermometers, with operating ranges extending up to 175 °C under oxygen-saturated conditions. []

                A: 2-(1-phthalimido)alkyl-5-phenyloxazoles can act as both a carboxyl protecting group and an activating group during peptide synthesis. Ozonolysis of the oxazole ring generates a reactive intermediate that facilitates peptide bond formation. []

                  A: Yes, this compound can be metalated, typically with lithium reagents, at the 2-position. This allows for the introduction of various substituents, enabling the synthesis of a diverse range of 2,4-bifunctionalized oxazoles. []

                    A: Reacting benzoylphenyldiazomethane with various nitriles in the presence of a tungsten hexachloride (WCl6) catalyst yields 2-substituted 4,5-diphenyloxazoles. This reaction proceeds through a tungsten-carbene intermediate. []

                    A: Yes, the ozonolysis of 2-deuterio-5-phenyloxazole yields deuterioformic benzoic anhydride, a valuable reagent for introducing a deuterioformyl group into molecules. []

                      A: Studies on 2-phenylethylamines and 5-phenyloxazoles interacting with insect tyramine receptors demonstrate that substituents on the phenyl ring significantly impact activity. For example, a para-hydroxy group is crucial for agonist activity. []

                        A: Yes, research has explored 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors. Optimizing the substituents on both aryl rings led to potent inhibitors with good enzymatic and cellular activity. []

                          A: Coating the resin with a polymer layer, such as poly[[2-(methacryloyloxy)ethyl]trimethylammonium chloride], can prevent leaching of the fluor molecules and improve the long-term stability of the material. []

                          A: Scintillating anion exchange resins, incorporating fluors like α-NPO, have been developed for online monitoring of radionuclides like 99Tc and 129I in aqueous environments. The resin selectively binds the radionuclide, and the decay events generate scintillation light, enabling real-time detection and quantification. [, ]

                          A: Yes, research has explored this compound-2-carboxylic acid derivatives as potential inhibitors of tubulin polymerization, which holds promise for anticancer drug development. [] Additionally, 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications. []

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